2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group, a dimethoxyphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(prop-2-en-1-yl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing critical roles in determining the reaction pathways and products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the acetamide group can modulate its solubility and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- N-(Prop-2-en-1-yl)acetamide
- 2-(1-Methylethenyl)aniline
Uniqueness
The presence of both the sulfonamide and dimethoxyphenyl groups allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-13-15(25-2)10-11-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSBYOOZUXDEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.